Pharmacological properties of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
Pharmacological properties of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
An In-Depth Technical Guide to the Pharmacological Properties of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
Abstract
The (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine scaffold represents a core structure in a class of neurologically active compounds. While direct pharmacological data for this specific molecule is not extensively published, this guide synthesizes data from closely related analogues to project its pharmacological profile. This document provides a comprehensive overview of the synthesis, potential mechanism of action, structure-activity relationships, and prospective therapeutic applications for researchers and drug development professionals. The insights herein are derived from authoritative studies on substituted 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives.
Introduction: The Significance of the 3-Aminomethyl-3,4-dihydro-1H-2-benzopyran Scaffold
The 3,4-dihydro-1H-2-benzopyran, or isochroman, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with an aminomethyl group at the 3-position, these molecules gain the ability to interact with key receptors in the central nervous system (CNS). Specifically, this class of compounds has shown significant affinity for serotonergic (5-HT) and dopaminergic (D) receptors, which are critical targets for treating a range of psychiatric and neurological disorders.[2][3]
(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, the subject of this guide, is a specific N-methylated derivative within this class. The structural features—a lipophilic benzopyran core, a flexible aminomethyl linker, and a secondary amine—suggest a high potential for CNS activity. Understanding the pharmacological nuances of this molecule is crucial for its potential development as a therapeutic agent.
Synthesis and Characterization: A Plausible Synthetic Pathway
A specific, validated synthesis for (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is not explicitly detailed in the available literature. However, based on established methodologies for analogous compounds, a reliable synthetic route can be proposed.[2][3] The following protocol outlines a likely multi-step synthesis.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. This can be achieved through various established methods for constructing the isochroman ring system.
Step 2: Amidation to form N-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxamide.
-
Dissolve 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of methylamine (1.2 eq) in tetrahydrofuran (THF) dropwise.
-
Allow the reaction to proceed for 12-16 hours at room temperature, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography.
Step 3: Reduction of the amide to the target amine.
-
Dissolve the N-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxamide (1.0 eq) in an anhydrous ethereal solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
After completion, quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude amine by column chromatography to yield (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine.
Visualization of the Synthetic Workflow
Caption: Proposed two-step conversion from carboxylic acid to the target amine.
Projected Pharmacological Profile
The pharmacological activity of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is projected based on data from structurally similar compounds, particularly those explored by Comoy et al.[2][3]
Mechanism of Action: Interaction with Serotonin and Dopamine Receptors
This class of compounds primarily interacts with 5-HT1A, 5-HT2A, and D2 receptors.[2][3] The affinity for each receptor is highly dependent on the substitution pattern on both the benzopyran ring and the amine. The N-methyl group in the target compound suggests a potential for high affinity, as tertiary and secondary amines often exhibit greater potency than primary amines in this scaffold.[2]
Projected Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of selected 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives from the literature to provide a predictive context for the target compound.
| Compound (Structure) | R1 | R2 | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference |
| Analogue 1 | H | H | >1000 | 150 | >1000 | [2][3] |
| Analogue 2 | Me | Me | 180 | 25 | 300 | [2][3] |
| Analogue 3 | Et | Et | 100 | 15 | 200 | [2][3] |
| (Projected) | Me | H | 50 - 200 | 20 - 100 | 200 - 500 | - |
Note: The projected values are an educated estimation based on structure-activity relationship trends and should be confirmed by empirical testing.
Potential Downstream Signaling Pathways
The interaction of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine with the 5-HT1A receptor, a Gi/o-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence gene transcription.
Caption: Simplified 5-HT1A receptor signaling cascade.
Structure-Activity Relationships (SAR)
The pharmacological profile of 3-aminomethyl-3,4-dihydro-1H-2-benzopyran derivatives is finely tuned by their structural features:
-
N-Substitution: As observed in the binding data, increasing the alkyl substitution on the nitrogen atom from primary to secondary or tertiary generally enhances affinity for both 5-HT and D2 receptors. The N-methyl substitution of the target compound is therefore likely to confer significant receptor affinity.[2][3]
-
Stereochemistry: The stereocenter at the 3-position of the benzopyran ring is critical for activity. Often, one enantiomer displays significantly higher affinity and/or selectivity for a particular receptor.[4] The synthesis of enantiomerically pure (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine would be essential for its pharmacological characterization.
-
Aromatic Substitution: Substitution on the aromatic ring of the benzopyran nucleus can drastically alter the pharmacological profile, including receptor selectivity and intrinsic activity (agonist vs. antagonist).[5]
Potential Therapeutic Applications
Given the projected affinity for 5-HT1A, 5-HT2A, and D2 receptors, (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine and its derivatives could be explored for several therapeutic applications:
-
Anxiolytics and Antidepressants: The affinity for 5-HT1A receptors suggests potential anxiolytic and antidepressant effects, as this receptor is a well-established target for these conditions.[4]
-
Antipsychotics: The mixed 5-HT2A/D2 receptor profile is a hallmark of atypical antipsychotic drugs. The balance of affinities would determine the potential efficacy and side-effect profile.[2][3]
-
Antihypertensive Agents: Certain benzopyran derivatives have been shown to possess antihypertensive properties, acting as direct vasodilators.[6]
Future Research Directions
To validate the projected pharmacological profile of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, the following experimental workflow is recommended:
-
Chemical Synthesis and Chiral Resolution: Synthesize the racemic mixture and separate the enantiomers.
-
In Vitro Receptor Binding Assays: Determine the binding affinities (Ki) for a panel of CNS receptors, including 5-HT subtypes, dopamine subtypes, and others to assess selectivity.
-
Functional Assays: Characterize the intrinsic activity (agonist, antagonist, or inverse agonist) at the primary receptor targets.
-
In Vivo Behavioral Models: Evaluate the effects of the compound in animal models of anxiety, depression, or psychosis.
-
Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
Caption: Recommended workflow for pharmacological characterization.
Conclusion
While (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine remains a molecule with a largely unpublished pharmacological profile, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its biological activity. The available evidence suggests that this compound is a promising candidate for further investigation as a CNS-active agent, with potential applications in the treatment of a variety of neurological and psychiatric disorders. The synthetic and experimental workflows outlined in this guide provide a clear path for future research and development.
References
- DeNinno, M. P., Schoenleber, R., Perner, R. J., Lijewski, L., Asin, K. E., Britton, D. R., MacKenzie, R., & Kebabian, J. W. (1994). Synthesis and dopaminergic activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: characterization of an auxiliary binding region in the D1 receptor. Journal of Medicinal Chemistry, 37(17), 2751–2761.
- Comoy, C., Guérin, V., Pfeiffer, B., Rettori, M. C., Renard, P., & Guillaumet, G. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483–495.
-
Comoy, C., Guérin, V., Pfeiffer, B., Rettori, M. C., Renard, P., & Guillaumet, G. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. [Link]
- Nadeem, M., & Hashim, H. (n.d.). Methenamine pharmacology.
-
Wikipedia contributors. (2024, March 1). Methenamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Methenamine. (2017, June 15). MedlinePlus. [Link]
- Hoffmann-La Roche. (1979). Process for the manufacture of 3,4-dihydro-benzopyran derivatives and starting materials in this process.
- Ferrari, L., et al. (2013).
- Guillaumet, G., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285–4298.
-
HIPREX® (methenamine hippurate tablets USP). (n.d.). U.S. Food and Drug Administration. [Link]
-
Guillaumet, G., et al. (1996). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed. [Link]
-
Guillaumet, G., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives: Synthesis and Interaction With Serotoninergic Receptors. PubMed. [Link]
- Daiichi Pharmaceutical Co., Ltd. (2006). Benzopyran.
- Lo, T. S., Hammer, K. D. P., Zegarra, M., & Cho, W. C. S. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549–554.
- Santiago, C., Sun, L., Munro, M. H. G., & Santhanam, J. (2014). Polyketide and benzopyran compounds of an endophytic fungus isolated from Cinnamomum mollissimum: biological activity and structure.
-
Evans, J. M., et al. (1984). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. PubMed. [Link]
- Garg, N. K., et al. (n.d.).
-
Orozco-Castañeda, H. J., et al. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. MDPI. [Link]
- A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity / Bioorganic & Medicinal Chemistry, 2000 [sci-hub.box]
- 3. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
